![molecular formula C7H5ClN2S B1363383 4-Chloro-2-methylthieno[2,3-d]pyrimidine CAS No. 56843-79-9](/img/structure/B1363383.png)
4-Chloro-2-methylthieno[2,3-d]pyrimidine
Vue d'ensemble
Description
4-Chloro-2-methylthieno[2,3-d]pyrimidine is a chemical compound with the empirical formula C7H5ClN2S . It is a solid substance and its molecular weight is 184.65 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylthieno[2,3-d]pyrimidine can be represented by the SMILES stringCc1nc(Cl)c2sccc2n1 . The InChI representation is 1S/C7H5ClN2S/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 . Physical And Chemical Properties Analysis
4-Chloro-2-methylthieno[2,3-d]pyrimidine is a solid substance . Its molecular weight is 184.65 g/mol . It has a topological polar surface area of 54 Ų . The exact mass and monoisotopic mass are 183.9861970 g/mol .Applications De Recherche Scientifique
1. Anti-Inflammatory Applications
- Summary : Pyrimidines, including 4-Chloro-2-methylthieno[2,3-d]pyrimidine, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods : The synthesis of pyrimidines involves various methods, one of which is facilitated by 4-HO-TEMPO through [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Anticancer Applications
- Summary : Pyrimidine derivatives, including 4-Chloro-2-methylthieno[2,3-d]pyrimidine, have shown promising anticancer activity. These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Methods : The synthesis of these compounds involves various synthetic pathways, which are aimed at constructing these scaffolds with higher selectivity as anticancer agents .
- Results : The review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases .
3. Pharmaceutical Intermediate
- Summary : 4-Chloro-2-methylthieno[2,3-d]pyrimidine is used as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .
- Methods : The specific methods of application or experimental procedures can vary depending on the specific kinase inhibitors being synthesized .
- Results : The outcomes of these syntheses are kinase inhibitors that can be used in disease treatment .
4. Antiviral Applications
- Summary : Derivatives of 4-Chloro-2-methylthieno[2,3-d]pyrimidine have shown potential as antiviral agents .
- Methods : The synthesis of these compounds involves various synthetic pathways, which are aimed at constructing these scaffolds with higher selectivity as antiviral agents .
- Results : The review sheds light on the antiviral significance of some privileged pyrimidine and fused pyrimidine derivatives .
5. Antioxidant Applications
- Summary : Pyrimidines, including 4-Chloro-2-methylthieno[2,3-d]pyrimidine, have been found to have antioxidant effects . These effects are attributed to their ability to neutralize free radicals and other reactive species, thereby preventing oxidative damage to cells .
- Methods : The synthesis of pyrimidines involves various methods .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
6. Antibacterial Applications
- Summary : Pyrimidine derivatives, including 4-Chloro-2-methylthieno[2,3-d]pyrimidine, have shown potential as antibacterial agents . These compounds exert their antibacterial potential through different action mechanisms .
- Methods : The synthesis of these compounds involves various synthetic pathways .
- Results : The review sheds light on the antibacterial significance of some privileged pyrimidine and fused pyrimidine derivatives .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUDXHRVZLZWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355927 | |
| Record name | 4-chloro-2-methylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylthieno[2,3-d]pyrimidine | |
CAS RN |
56843-79-9 | |
| Record name | 4-chloro-2-methylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



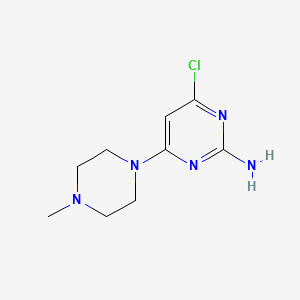
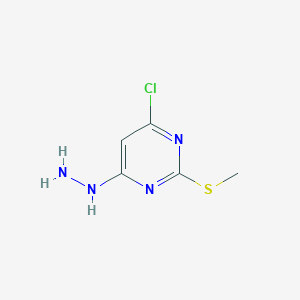
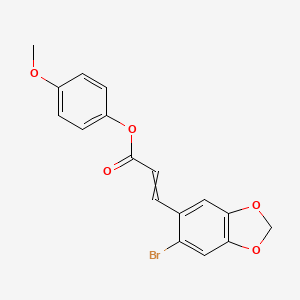
![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)


![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)


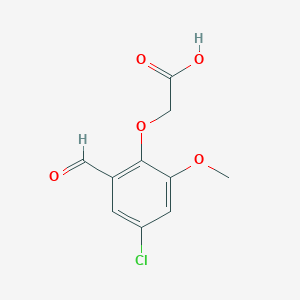

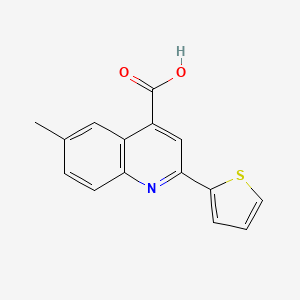
![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)
